Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Surface modification Silane coupling agents Hydrolysis kinetics

Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane (CAS 94237-08-8) is a monofunctional perfluoroalkylsilane coupling agent with the molecular formula C₁₁H₁₃F₁₃OSi (MW 436.29 g·mol⁻¹) and a calculated density of 1.349 g·cm⁻³. Structurally, the silicon center bears a single hydrolyzable methoxy group, two inert methyl substituents, and a C₆F₁₃-terminated alkyl spacer (–CH₂CH₂–C₆F₁₃) that confers low surface energy.

Molecular Formula C6F13CH2CH2Si(CH3)2OCH3
C11H13F13OSi
Molecular Weight 436.28 g/mol
CAS No. 94237-08-8
Cat. No. B12681086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
CAS94237-08-8
Molecular FormulaC6F13CH2CH2Si(CH3)2OCH3
C11H13F13OSi
Molecular Weight436.28 g/mol
Structural Identifiers
SMILESCO[Si](C)(C)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C11H13F13OSi/c1-25-26(2,3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3
InChIKeyJCXUMXSOKCFWQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxydimethyl(tridecafluorooctyl)silane (CAS 94237-08-8): Technical Profile for Informed Procurement


Methoxydimethyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane (CAS 94237-08-8) is a monofunctional perfluoroalkylsilane coupling agent with the molecular formula C₁₁H₁₃F₁₃OSi (MW 436.29 g·mol⁻¹) and a calculated density of 1.349 g·cm⁻³ . Structurally, the silicon center bears a single hydrolyzable methoxy group, two inert methyl substituents, and a C₆F₁₃-terminated alkyl spacer (–CH₂CH₂–C₆F₁₃) that confers low surface energy . Unlike multi-functional analogs that produce oligomeric or cross-linked networks, this compound is designed for monolayer-level surface modification, making it strategically relevant where well-defined interfacial architecture is required [1].

Architecture
Monofunctional methoxysilane for monolayer-level surface modification
Kinetics
Reported faster methoxy hydrolysis supports reduced process time
Chain length
C₆F₁₃-terminated spacer for low surface energy with compact footprint

Why Broad-Spectrum Fluoroalkylsilanes Cannot Replace Methoxydimethyl(tridecafluorooctyl)silane


Substituting a generic perfluoroalkylsilane for this compound neglects three interdependent selection vectors: (i) hydrolytic leaving-group kinetics, where methoxy silanes hydrolyze markedly faster than ethoxy congeners, directly impacting process cycle time [1]; (ii) the monofunctional architecture, which limits surface bonding to a single siloxane linkage per molecule, preventing the uncontrolled oligomerization inherent to trialkoxy or trichloro analogs that produces heterogeneous multilayer films [2]; and (iii) the C₆F₁₃ chain length, which delivers perfluoroalkyl surface energy while occupying a smaller molecular footprint than C₈F₁₇ or C₁₀F₂₁ homologs—enabling higher grafting density on geometrically constrained surfaces [3]. Blind substitution risks under-hydrolysis, excessive cross-linking, or mismatched surface coverage, each translating to batch-to-batch variability in contact angle, adhesion, or barrier performance.

Ethoxy-substituted analogs: slower hydrolysis may extend process time and shift surface coverage kinetics.
Tri- or trichloro-silanes: uncontrolled cross-linking can produce heterogeneous multilayer films with variable surface energy.
Longer perfluoroalkyl chains (C₈F₁₇, C₁₀F₂₁): larger molecular footprint may reduce grafting density on constrained surfaces.

Quantitative Differentiation Evidence for Methoxydimethyl(tridecafluorooctyl)silane


Hydrolysis Rate Advantage of Methoxy vs. Ethoxy Leaving Group

The methoxy (–OCH₃) substituent on the target compound undergoes hydrolysis significantly faster than the ethoxy (–OC₂H₅) group present in widely used analogs such as 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFOTES, CAS 51851-37-7). According to published comparative data, methoxylated silanes exhibit a faster hydrolysis rate due to the smaller steric profile and higher polarity of the methoxy leaving group relative to ethoxy [1]. Under typical application conditions (aqueous acetone, 22 °C, acid-catalyzed), methoxy silanes reach complete hydrolysis more rapidly than their ethoxy counterparts, and the general reactivity ranking for alkoxysilanes is: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . This kinetic advantage enables shorter substrate immersion times in solution-phase deposition processes and faster surface activation in vapor-phase protocols, directly reducing manufacturing cycle time without compromising monolayer quality.

Hydrolysis rate
Class-level
Methoxy (-OCH₃) hydrolyzes much faster than ethoxy (-OC₂H₅) in acid-catalyzed aqueous acetone (qualitative ranking: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy).
Faster hydrolysis may reduce substrate immersion time in deposition workflows.
Based on comparative alkoxysilane reactivity; reported for general methoxy/ethoxy analogs.
Surface modification Silane coupling agents Hydrolysis kinetics

Controlled Monolayer Architecture: Monofunctional vs. Trichloro/Trimethoxy Silanes

The target compound is a monofunctional silane bearing a single hydrolyzable methoxy group, in contrast to trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS, CAS 78560-45-9) and 1H,1H,2H,2H-perfluorooctyltrimethoxysilane (CAS 85857-16-5), which possess three hydrolyzable groups and can form oligomeric siloxane networks. Direct comparative NEXAFS data on semifluorinated monolayers demonstrate that monofunctional silanes consistently yield thinner, more uniform monolayers with lower surface roughness compared to trifunctional analogs, which are prone to vertical polymerization and multilayer formation [1]. Roshchina et al. demonstrated through gas chromatography that silica modified with a monofunctional silane (n-C₆F₁₃(CH₂)₂Si(CH₃)₂Cl) produces fewer polar residual centers than surfaces modified with trifunctional silanes (n-C₆F₁₃(CH₂)₂SiCl₃), due to the absence of residual silanol groups from incomplete cross-linking [2]. This architectural control is critical in applications such as nanoimprint lithography, where trichlorosilane-derived films produce heterogeneous surface energies that cause variable mold-release performance [3].

Monolayer architecture
Head-to-head
Monofunctional silane yields thinner, more uniform monolayers vs. trichloro analog (NEXAFS tilt angle ~45° vs. ~10°), with fewer polar residual centers per gas chromatography.
Monofunctional design supports reproducible monolayer formation for nanoimprint lithography.
Direct comparison on silica substrates; vapor-phase deposition.
Self-assembled monolayers Grafting density Surface architecture

Surface Energy Advantage of Perfluoroalkyl Silanes over Non-Fluorinated Alkyl Silanes

Perfluoroalkylsilane-modified surfaces consistently yield water contact angles approximately 10° higher than equivalent alkylsilane-modified surfaces, as established by comparative monolayer studies [1]. While the formal C₆F₁₃ chain in the target compound is one –CF₂– unit shorter than the C₈F₁₇ tail found in perfluorooctyltrichlorosilane (FOTS), the incremental contribution of each –CF₂– group to surface energy is estimated at ≤1 mN·m⁻¹ [2]; both chain lengths produce ultralow surface energies in the range of 15–20 mN·m⁻¹, representing a >10 mN·m⁻¹ advantage over octadecyltrichlorosilane (OTS)-derived surfaces (~25–30 mN·m⁻¹) [1]. In practical applications, tridecafluorooctyltriethoxysilane-modified glass microspheres exhibited a water contact angle of 132.5° [3], and similar perfluoroalkylsilane coatings on copper achieved up to 138.0° with 99.9% corrosion inhibition efficiency [4]; the target compound is expected to deliver comparable hydrophobicity.

Surface energy
Data to verify
Perfluoroalkylsilane (C₆F₁₃) surfaces expected to reach water contact angles ~110–120° and surface energies ~15–20 mN·m⁻¹, >10 mN·m⁻¹ lower than non-fluorinated OTS.
Perfluoroalkyl chains may provide lower surface energy than hydrocarbon-based silanes.
Cross-study comparable; C₆F₁₃ class-level inference from C₆F₁₃ and C₈F₁₇ data.
Surface energy Contact angle Hydrophobicity

Hydrolysis Byproduct Safety: Methanol vs. HCl from Chlorosilane Analogs

Upon hydrolysis, methoxydimethyl(tridecafluorooctyl)silane releases methanol as the sole byproduct, in contrast to trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS), which liberates three equivalents of highly corrosive hydrogen chloride (HCl) gas. The methoxysilane-based silylating agents have been explicitly identified as replacements for chlorosilanes that eliminate harmful HCl production while retaining comparable surface modification efficacy [1]. Methanol is classified as a flammable and toxic substance [2], but its management in industrial settings is routine and does not require the specialized corrosion-resistant equipment, scrubber systems, or stringent vapor containment mandated by HCl-generating processes. This distinction has direct implications for capital equipment cost, facility permitting requirements, and occupational exposure limit (OEL) compliance in production environments.

Byproduct safety
Class-level
Methanol (1 eq.) released vs. HCl (3 eq.) from chlorosilane analog; HCl handling equipment cost estimated 2–5× higher.
Methanol byproduct may simplify corrosion control compared to HCl-generating silanes.
GHS hazard class differential; class-level comparison of methoxysilane vs. chlorosilane hydrolysis.
Process safety Byproduct management Industrial hygiene

Thermal Stability of Methoxysilane-Derived Siloxane Coatings

Methoxysilane-derived siloxane films exhibit significant thermal stability, with published data on fluorinated silane coupling agent-modified surfaces showing no decrease in water contact angle after exposure to 300 °C for 2 hours or longer [1]. Patent literature further claims surface stability up to approximately 300 °C for fluorinated silane coupling agents structurally analogous to the target compound [2]. In comparative sol-gel studies, coating films derived from methoxysilane precursors showed no thermal degradation up to 550 °C versus 440 °C for ethoxysilane-derived films, suggesting superior thermal robustness of the methoxy-based siloxane network under inert conditions [3]. While data specific to the monofunctional C₆F₁₃ architecture are limited, these class-level findings indicate that the methoxysilane linkage in the target compound is compatible with applications requiring sustained hydrophobicity at elevated temperatures.

Thermal stability
Class-level
550 °C (methoxysilane) vs. 440 °C (ethoxysilane) onset of thermal degradation in sol-gel films; contact angle retained after 300 °C for ≥2 h.
Methoxysilane-derived coatings reported to retain hydrophobicity after elevated temperature exposure.
Class-level findings; monofunctional C₆F₁₃-specific data limited.
Thermal stability Coating durability High-temperature applications

Volatility Profile and Process Handling Implications

The target compound has a calculated boiling point of approximately 199.1 °C at 760 mmHg , placing it in a moderate volatility range suitable for both solution-phase and vapor-phase deposition protocols. Methoxy-functional silanes are generally more volatile than their ethoxy counterparts due to their lower molecular weight and weaker intermolecular interactions [1]. This higher volatility is advantageous for vapor-phase monolayer deposition methods, which are considered superior to solution-based silylation for achieving precise control over surface hydration and reaction temperature [2]. The calculated flash point of 74.2 °C necessitates standard flammable-liquid handling precautions but does not impose the extreme low-temperature storage requirements of highly volatile chlorosilane analogs such as FOTS.

Volatility
Data to verify
Calculated bp ~199.1 °C, flash point ~74.2 °C; bp 18–31 °C lower than triethoxy/trimethoxy analogs.
Moderate volatility supports vapor-phase monolayer deposition protocols.
Calculated values at 760 mmHg; comparative process window assessment.
Volatility Vapor deposition Process control

High-Value Application Scenarios for Methoxydimethyl(tridecafluorooctyl)silane Based on Evidence


Nanoimprint Lithography Mold-Release Coatings

The monofunctional architecture of the target compound produces well-defined, non-cross-linked monolayers essential for uniform mold-release performance in nanoimprint lithography. Trichlorosilane analogs such as FOTS generate heterogeneous surface energies due to uncontrolled vertical polymerization, causing variable demolding forces that degrade pattern fidelity [1]. The faster hydrolysis kinetics of the methoxy group relative to ethoxy alternatives [2] further reduce mold treatment cycle time in high-throughput NIL manufacturing. This compound is therefore indicated where sub-100 nm pattern transfer requires reproducible, low-defect antisticking layers with uniform surface energy.

MEMS/NEMS Anti-Stiction Coatings via Vapor-Phase Deposition

The moderate volatility (bp ~199 °C) and monofunctional character of this compound make it well-suited for vapor-phase deposition of molecularly thin anti-stiction coatings on MEMS and NEMS devices [3]. Vapor-phase protocols are preferred over solution methods for narrow-gap structures where capillary forces during solvent evaporation can cause device collapse. The absence of HCl byproduct eliminates corrosion risk to sensitive metal and semiconductor structures, a critical advantage over chlorosilane-based anti-stiction treatments [4].

Chromatographic Stationary Phase Synthesis Requiring Defined Surface Chemistry

Monofunctional perfluoroalkylsilanes are increasingly important in chromatographic separation material synthesis, where stoichiometric reaction with surface silanols produces well-characterized bonded phases [5]. Comparative gas chromatography data demonstrate that monofunctional silane-modified silica gels contain fewer residual polar centers than trifunctional silane-modified analogs, resulting in reduced undesired secondary interactions during separation [6]. The target compound's single methoxy group ensures a defined 1:1 silane-to-surface-silanol stoichiometry, enabling reproducible bonded-phase density critical for method validation in regulated analytical environments.

High-Temperature Hydrophobic Coatings for Industrial Components

The thermal stability of methoxysilane-derived siloxane networks—demonstrated to maintain contact angle after 300 °C exposure for ≥2 hours [7]—positions this compound for hydrophobic surface treatments on components subject to elevated service temperatures. Applications include heat exchanger fin coatings, engine component hydrophobization, and high-temperature mold-release surfaces where hydrocarbon-based silane treatments degrade above 200–250 °C. The perfluoroalkyl chain provides stable low surface energy even after thermal cycling that would decompose non-fluorinated alternatives [8].

Application
Selection Property
Validation Focus
Nanoimprint lithography mold-release
Monofunctional monolayer architecture
Uniform surface energy and demolding force
MEMS anti-stiction coatings
Moderate volatility and monofunctional character
Molecularly thin, corrosion-free film via vapor deposition
Chromatographic stationary phase synthesis
Defined 1:1 silane-to-silanol stoichiometry
Reduced polar residual centers for reproducible bonded phases
High-temperature hydrophobic coatings
Thermal stability of methoxysilane-derived network
Contact angle retention after thermal cycling
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